(6-Chloro-1H-indol-2-yl)methanol
Overview
Description
“(6-Chloro-1H-indol-2-yl)methanol” is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in several industries. It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8ClNO . The molecular weight is 181.619 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
Indole derivatives, including “this compound”, have been used in various chemical reactions . For instance, they have been used as reactants for the synthesis of Oxazino [4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 and a boiling point of 393.8±27.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Acid-Catalysed Reactions and Synthesis
Indolyl methanols, such as (6-Chloro-1H-indol-2-yl)methanol, are involved in acid-catalyzed reactions leading to diverse organic compounds. For example, indol-2-yl methanols can undergo reactions to produce diindolylmethanes and indolocarbazoles, important for their biological activities and potential applications in materials science (Santoso et al., 2009).
Antimicrobial and Antiproliferative Activities
Compounds derived from chloroindole methanols exhibit antimicrobial, anti-inflammatory, and antiproliferative activities, indicating their potential in pharmaceutical development. These activities are attributed to the structural features of the indole derivatives, which are synthesized through various organic reactions (Narayana et al., 2009).
Catalysis in Methanol Synthesis
The research also touches upon the use of catalysts incorporating rare earth elements in methanol synthesis, highlighting the broader context of this compound's relevance in chemical manufacturing processes. Rare earth elements improve catalytic performance, underscoring the importance of innovative catalyst development in industrial chemistry (Richard & Fan, 2018).
Methanol as a Solvent and Chemical Intermediate
Methanol's role as a solvent and intermediate in chemical reactions is crucial, with studies demonstrating its application in the synthesis of multi-substituted arenes and other complex organic molecules. This highlights the significance of methanol, and by extension, derivatives like this compound, in facilitating a wide range of chemical transformations (Sun et al., 2014).
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the formation of covalent bonds with the target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, depending on their specific targets . For instance, some indole derivatives have been shown to inhibit enzymes involved in the synthesis of certain hormones, thereby affecting the associated biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets
Safety and Hazards
properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583023 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53590-58-2 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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